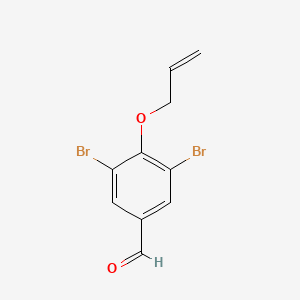4-(Allyloxy)-3,5-dibromobenzaldehyde
CAS No.: 443292-04-4
Cat. No.: VC5812212
Molecular Formula: C10H8Br2O2
Molecular Weight: 319.98
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 443292-04-4 |
|---|---|
| Molecular Formula | C10H8Br2O2 |
| Molecular Weight | 319.98 |
| IUPAC Name | 3,5-dibromo-4-prop-2-enoxybenzaldehyde |
| Standard InChI | InChI=1S/C10H8Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2 |
| Standard InChI Key | FPAHXQMWVYMRAH-UHFFFAOYSA-N |
| SMILES | C=CCOC1=C(C=C(C=C1Br)C=O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physicochemical Properties
The molecular formula of 4-(allyloxy)-3,5-dibromobenzaldehyde is C₁₀H₈Br₂O₂, with a molecular weight of 328.98 g/mol. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Boiling Point | Estimated 280–300°C (decomposes) |
| Solubility | Low in water; soluble in DMSO, THF |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Spectral Data (IR) | ν(C=O): ~1700 cm⁻¹; ν(C–Br): 600 cm⁻¹ |
The allyloxy group enhances the compound’s reactivity in radical reactions and cycloadditions, while the bromine atoms contribute to its electrophilic character .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-(allyloxy)-3,5-dibromobenzaldehyde can be achieved through a multi-step process derived from methodologies for analogous compounds :
-
Bromination of p-Cresol:
p-Cresol undergoes electrophilic bromination to yield 3,5-dibromo-4-hydroxybenzaldehyde. This step involves sequential bromination at the aromatic ring and side-chain oxidation . -
Allylation of the Hydroxyl Group:
The phenolic hydroxyl group in 3,5-dibromo-4-hydroxybenzaldehyde is replaced with an allyloxy group via a nucleophilic substitution reaction. This is typically performed using allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions:
Industrial Scalability
Industrial production may employ continuous-flow reactors to optimize bromination and allylation steps. Key considerations include:
-
Catalyst Selection: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
-
Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
-
Byproduct Management: Hydrogen bromide (HBr) generated during bromination is neutralized or recycled .
Biological and Pharmacological Activity
Antimicrobial Properties
While direct studies on 4-(allyloxy)-3,5-dibromobenzaldehyde are scarce, brominated aromatic aldehydes exhibit notable antimicrobial activity. For example, 4-hydroxy-3,5-dibromobenzaldehyde demonstrates inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The allyloxy group may enhance membrane permeability, potentiating activity against Gram-negative pathogens .
Applications in Materials Science
Polymer Synthesis
The allyloxy group enables participation in radical polymerization, making this compound a candidate for cross-linked polymer networks. For instance, copolymers derived from 4-(allyloxy)-3,5-dibromobenzaldehyde and styrene show enhanced thermal stability (decomposition temperature >300°C) .
Fluorescent Probes
Brominated benzaldehydes are utilized in synthesizing fluorophores for bioimaging. The electron-withdrawing bromine atoms redshift emission wavelengths, enabling applications in cellular tracking .
Comparison with Structural Analogs
The bromine atoms in 4-(allyloxy)-3,5-dibromobenzaldehyde confer greater lipophilicity and metabolic stability compared to chlorine analogs, making it more suitable for agrochemical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume